3-(4-iodo-1H-pyrazol-1-yl)propanenitrile
Description
3-(4-Iodo-1H-pyrazol-1-yl)propanenitrile is a nitrile-functionalized pyrazole derivative characterized by an iodine substituent at the 4-position of the pyrazole ring.
Pyrazole nitriles are typically synthesized via condensation reactions involving nitrile-containing precursors and substituted pyrazole rings.
Properties
IUPAC Name |
3-(4-iodopyrazol-1-yl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN3/c7-6-4-9-10(5-6)3-1-2-8/h4-5H,1,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGBCRLJTWJRIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCC#N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-iodo-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of 4-iodo-1H-pyrazole with an appropriate nitrile-containing reagent under specific conditions. One common method is the nucleophilic substitution reaction, where the iodine atom in the pyrazole ring is replaced by a nitrile group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Iodo-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium cyanide (KCN).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may have biological activity, making it useful in the development of new drugs or therapeutic agents.
Medicine: Its potential antileishmanial and antimalarial properties have been explored in research studies.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
3-(4-Iodo-1H-pyrazol-1-yl)propanenitrile can be compared with other similar compounds, such as 4-iodo-1H-pyrazole and 3-iodo-1H-pyrazole. These compounds share the pyrazole ring structure but differ in the position and type of substituents. The presence of the nitrile group in this compound distinguishes it from its analogs and contributes to its unique properties and applications.
Comparison with Similar Compounds
Key Observations :
- Halogen Influence : The iodo substituent confers greater molecular weight and polarizability compared to chloro or bromo analogues, which may enhance its utility in Suzuki-Miyaura couplings or as a heavy atom in crystallography.
- Electronic Effects : The electron-withdrawing nitrile group (-CN) stabilizes the pyrazole ring, while aryl substituents (e.g., phenyl) introduce π-π stacking capabilities.
Physicochemical Properties
While melting points and spectral data for the iodo derivative are absent, comparisons with related compounds reveal trends:
- The benzaldehyde-derived compound in melts at 180–183°C, highlighting the impact of aromatic substituents on crystallinity.
- Spectroscopic Data : IR and NMR spectra for pyrazole nitriles consistently show characteristic -CN stretching (~2220 cm⁻¹) and pyrazole ring proton resonances (δ 6.8–7.3 ppm in ¹H-NMR).
Biological Activity
3-(4-Iodo-1H-pyrazol-1-yl)propanenitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with an iodine atom and a propanenitrile group. Its molecular formula is C_6H_6N_3I, and it has been synthesized through various methods, including CuI-catalyzed coupling reactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Properties : Studies suggest that it may inhibit inflammatory pathways, making it a candidate for anti-inflammatory drug development.
- Anticancer Activity : Preliminary investigations have indicated cytotoxic effects on certain cancer cell lines, warranting further exploration in cancer therapeutics.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific enzymes and receptors involved in cellular signaling pathways. For instance, its structural similarity to other pyrazole derivatives suggests it may inhibit phosphoinositide 3-kinases (PI3K), which play a crucial role in cell growth and survival.
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives often correlates with their structural features. The introduction of the iodine atom at the 4-position of the pyrazole ring enhances lipophilicity and may improve binding affinity to biological targets. Comparative studies with other pyrazole compounds have highlighted the importance of substituents in modulating activity.
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Anti-inflammatory, Anticancer |
| 4-Allyloxy-1H-pyrazole | Structure | Anti-inflammatory |
| 4-Ethoxypyrazole | Structure | Cytochrome P450 inducer |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting its potential as an alternative treatment option.
- Anti-inflammatory Mechanism : In vitro assays showed that the compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS). This suggests its potential utility in treating inflammatory diseases.
- Cytotoxicity Against Cancer Cells : Research involving various cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. The compound was found to activate caspase pathways, leading to cell death.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
